molecular formula C18H26N4O4 B8329049 1-Acetyl-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine CAS No. 761440-42-0

1-Acetyl-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine

Cat. No. B8329049
M. Wt: 362.4 g/mol
InChI Key: CCVLIOWBKCEQKD-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

NaBH4 (0.190 g, 5.06 mmol) was added carefully in portions (exothermic) to a suspension of 1-acetyl-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine (0.52 g, 1.45 mmol), nickel(II)chloride hexahydrate (0.170 g, 0.72 mmol), MeOH (8 mL) and THF (4 mL) at 0° C. The ice bath was removed and the reaction mixture was stirred at rt overnight (˜16 h). The solvent was evaporated and the residue was suspended in DCM and filtered through celite. Flash chromatography afforded the title compound of step B (0.36 g, 76%). 1H NMR (400 MHz, DMSO-d6) δ 6.50-6.45 (m, 2H), 6.30-6.25 (m, 1H), 4.18 (bs, 2H), 3.71 (s, 3H), 3.45-3.36 (m, 6H), 2.45-2.38 (m, 3H), 2.31-2.23 (m, 1H), 1.96 (s, 3H), 1.82-1.74 (m, 2H), 1.58-1.44 (m, 2H).
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
nickel(II)chloride hexahydrate
Quantity
0.17 g
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([N:6]1[CH2:11][CH2:10][N:9]([CH:12]2[CH2:17][CH2:16][N:15]([C:18]3[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[C:20]([O:27][CH3:28])[CH:19]=3)[CH2:14][CH2:13]2)[CH2:8][CH2:7]1)(=[O:5])[CH3:4].CO>O.O.O.O.O.O.[Ni](Cl)Cl.C1COCC1>[C:3]([N:6]1[CH2:7][CH2:8][N:9]([CH:12]2[CH2:17][CH2:16][N:15]([C:18]3[CH:23]=[CH:22][C:21]([NH2:24])=[C:20]([O:27][CH3:28])[CH:19]=3)[CH2:14][CH2:13]2)[CH2:10][CH2:11]1)(=[O:5])[CH3:4] |f:0.1,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Name
nickel(II)chloride hexahydrate
Quantity
0.17 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight (˜16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
FILTRATION
Type
FILTRATION
Details
filtered through celite

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1CCN(CC1)C1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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